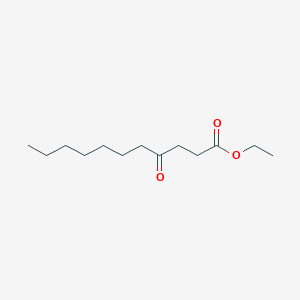
Undecanoic acid, 4-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanoic acid, 4-oxo-, ethyl ester is an organic compound with the molecular formula C13H24O3. It is an ester derivative of undecanoic acid, characterized by the presence of an ethyl group and a keto group at the fourth carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecanoic acid, 4-oxo-, ethyl ester can be synthesized through the esterification of undecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. Another method involves the oxidation of ethyl undecanoate to introduce the keto group at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Undecanoic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides and other ester derivatives.
Aplicaciones Científicas De Investigación
Undecanoic acid, 4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of undecanoic acid, 4-oxo-, ethyl ester involves its interaction with cellular components. The compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular processes. It can also interact with cell membranes, affecting their integrity and function. The presence of the keto group allows it to participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl undecanoate: Similar structure but lacks the keto group.
Undecanoic acid: The parent compound without the ester and keto groups.
4-oxo-undecanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Undecanoic acid, 4-oxo-, ethyl ester is unique due to the presence of both the keto and ester groups, which confer distinct chemical and biological properties. The combination of these functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
22769-72-8 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
ethyl 4-oxoundecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3-11H2,1-2H3 |
Clave InChI |
CHSBCKALCTYLSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















